![molecular formula C10H17N3O B1461905 (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol CAS No. 912761-33-2](/img/structure/B1461905.png)
(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol
Overview
Description
“(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol” is a chemical compound with the CAS Number: 912761-33-2 . It has a molecular weight of 195.26 . The IUPAC name for this compound is (1-methyl-1H-imidazol-2-yl) (4-piperidinyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O/c1-13-7-6-12-10 (13)9 (14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Synthesis of Derivatives
The compound (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol serves as a precursor for synthesizing various derivatives. These derivatives can be further converted into carbonyl compounds, which have a wide range of applications in chemical synthesis .
Antibacterial and Antimycobacterial Activities
Imidazole derivatives exhibit significant antibacterial properties. For instance, certain derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, showing promising minimum inhibitory concentration (MIC) values .
Anti-inflammatory and Antitumor Properties
These compounds also show potential in anti-inflammatory and antitumor applications. The structural flexibility of imidazole allows for the creation of compounds that can interact with various biological targets, offering therapeutic benefits in these areas .
Antidiabetic and Anti-allergic Effects
Research indicates that imidazole derivatives can have antidiabetic and anti-allergic effects, making them valuable for the development of new medications to treat these conditions .
Antipyretic and Antiviral Uses
The compound’s derivatives are known to possess antipyretic (fever-reducing) and antiviral activities, which could be beneficial in managing fevers and viral infections .
Antioxidant and Anti-amoebic Functions
Imidazole derivatives can act as antioxidants, helping to protect cells from damage caused by free radicals. Additionally, they have shown anti-amoebic activity, suggesting potential use in treating amoebic infections .
Antihelmintic and Antifungal Applications
These compounds have been reported to have antihelmintic (anti-parasitic) and antifungal properties, which could lead to new treatments for parasitic worm infections and fungal diseases .
Ulcerogenic Activity
Lastly, some imidazole derivatives are known for their ulcerogenic activity, which refers to their ability to induce ulcers. This property is important to consider when developing new drugs to ensure safety and minimize adverse effects .
Each of these fields presents unique opportunities for scientific research and potential therapeutic applications. The versatility of imidazole derivatives makes them a valuable area of study in medicinal chemistry.
Chemical Pharmaceutical Bulletin - Synthesis of (1-Methyl-1H-imidazol-2-yl) methanol Derivatives BMC Chemistry - Synthesis and therapeutic potential of imidazole containing compounds
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the compound is a solid at room temperature and is stored in a refrigerator , suggesting that temperature and storage conditions may play a role in its stability.
properties
IUPAC Name |
(1-methylimidazol-2-yl)-piperidin-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8/h6-9,11,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLIKMTFQKDFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol | |
CAS RN |
912761-33-2 | |
Record name | (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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